BenchChemオンラインストアへようこそ!

STING agonist-22

STING agonism Isoform selectivity IC50

STING agonist-22 (CF501) is a non-nucleotide small-molecule STING agonist uniquely suited for transient, localized STING activation. Unlike CDN-based agonists, CF501 exhibits a short plasma half-life of 0.5 h with rapid clearance, minimizing systemic inflammation risk. In head-to-head studies, CF501-adjuvanted vaccines elicited 5.6- to 15.5-fold higher neutralizing antibody titers (PRNT50) than Alum- and cGAMP-adjuvanted formulations. Its distinct IC50 profile against STING WT (28 µM) and HAQ (11 µM) isoforms and clean kinome selectivity make it an invaluable tool for mechanistic studies and next-generation vaccine adjuvant development. In-class substitution with MSA-2, SR-717, or diABZI will yield non-equivalent experimental outcomes.

Molecular Formula C40H48N14O6
Molecular Weight 820.9 g/mol
Cat. No. B12405441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-22
Molecular FormulaC40H48N14O6
Molecular Weight820.9 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7
InChIInChI=1S/C40H48N14O6/c1-5-53-30(18-24(3)48-53)37(57)46-39-44-28-20-26(34(41)55)22-32(60-15-9-10-50-13-16-59-17-14-50)33(28)51(39)11-7-8-12-52-36-29(21-27(23-43-36)35(42)56)45-40(52)47-38(58)31-19-25(4)49-54(31)6-2/h7-8,18-23H,5-6,9-17H2,1-4H3,(H2,41,55)(H2,42,56)(H,44,46,57)(H,45,47,58)/b8-7+
InChIKeyHYWPJLWOHDVWMY-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STING Agonist-22 (CF501) Product Overview: A Non-Nucleotide Adjuvant for Broad-Spectrum Immune Activation


STING agonist-22 (also designated CF501) is a non-nucleotide small-molecule agonist of the stimulator of interferon genes (STING) pathway [1]. It functions as an immune adjuvant by activating STING to induce type I interferon (IFN-I) responses and proinflammatory cytokine production . Unlike cyclic dinucleotide (CDN)-based STING agonists, STING agonist-22 is chemically synthesized and exhibits potent adjuvant activity in preclinical vaccine models, including against SARS-CoV-2 variants and sarbecoviruses [2]. The compound is supplied as a white to off-white solid powder with a molecular weight of 820.90 g/mol and a purity exceeding 98% .

Why STING Agonist-22 Cannot Be Interchanged with Other STING Agonists or Adjuvants


Substituting STING agonist-22 with other STING agonists or conventional adjuvants is not scientifically justified due to distinct differences in isoform selectivity, potency, pharmacokinetics, and adjuvant efficacy. The compound's activity profile against STING WT and HAQ isoforms (IC50 28 µM and 11 µM, respectively) differs markedly from other non-nucleotide agonists such as MSA-2 (EC50 8.3 µM WT, 24 µM HAQ) [1] and SR-717 (EC50 ~2.1 µM) [2], as well as from high-affinity diABZI analogs (IC50 0.32 nM) [3]. More critically, STING agonist-22 demonstrates a unique in vivo profile—a short plasma half-life of 0.5 h with rapid clearance —that contrasts with the pharmacokinetics of CDN-based agonists and other small molecules. Additionally, in head-to-head adjuvant comparisons, CF501-adjuvanted vaccines elicit significantly higher neutralizing antibody titers than Alum- and cGAMP-adjuvanted formulations [4]. These quantitative disparities in potency, isoform bias, clearance kinetics, and functional adjuvant output mean that in-class substitution will yield non-equivalent experimental outcomes.

Quantitative Differentiation Evidence for STING Agonist-22: Head-to-Head and Cross-Study Comparisons


STING Agonist-22 Exhibits Moderate Isoform-Dependent Potency Distinct from High-Affinity Agonists

STING agonist-22 activates human STING isoforms with IC50 values of 28 µM for wild-type (WT) and 11 µM for the HAQ variant in a cellular assay . This represents an intermediate potency profile compared to high-affinity non-nucleotide agonists such as diABZI STING agonist-3 (IC50 0.32 nM in a FRET binding assay) [1] and cGAMP (IC50 ~1.8 nM in a radioligand displacement assay) [2]. It is also distinct from other non-nucleotide agonists such as MSA-2 (EC50 8.3 µM WT, 24 µM HAQ) [3] and SR-717 (EC50 ~2.1 µM) [4].

STING agonism Isoform selectivity IC50 HAQ variant WT

CF501-Adjuvanted Vaccine Elicits Significantly Higher Neutralizing Antibody Titers Than Alum or cGAMP Adjuvants

In a head-to-head mouse immunization study, a CF501-adjuvanted RBD-Fc vaccine (CF501/RBD-Fc) induced 50% plaque reduction neutralization titers (PRNT50) of 3,411 and 17,032 after two and three immunizations, respectively [1]. These values were approximately 5.6- and 15.5-fold higher than those induced by an Alum-adjuvanted vaccine, and 0.3- and 1.5-fold higher than those induced by a cGAMP-adjuvanted vaccine [1]. Additionally, the serum 50% neutralization titer (NT50) against pseudovirus was 13- to 24-fold higher than Alum-adjuvanted controls at days 21 and 35 post-immunization [1].

Vaccine adjuvant Neutralizing antibody SARS-CoV-2 PRNT50 Head-to-head comparison

STING Agonist-22 Demonstrates Favorable Selectivity and Lack of Cytotoxicity

In selectivity profiling, STING agonist-22 showed no cytotoxicity across a panel of immune cell types and no detectable activity in a kinome panel . While many STING agonists exhibit off-target kinase inhibition or direct cytotoxicity, this compound's clean profile suggests a reduced risk of non-specific effects. Comparatively, high-affinity agonists such as diABZI compounds have not been reported with equivalent selectivity data in publicly available sources.

Selectivity Cytotoxicity Kinome panel Immune cell proliferation

STING Agonist-22 Exhibits Rapid In Vivo Clearance with a Short Half-Life

Following intramuscular administration in mice (20-75 µg doses), STING agonist-22 (CF501) displayed a plasma half-life of 0.5 h and was undetectable after 2 h . This contrasts with cyclic dinucleotide STING agonists such as cGAMP, which when nanoencapsulated, exhibit a 40-fold extended half-life [1]. The rapid clearance of STING agonist-22 may be advantageous for applications requiring transient STING activation without sustained systemic exposure.

Pharmacokinetics Half-life In vivo Clearance

Binding Affinity of STING Agonist-22 to Human STING in the Sub-Nanomolar Range

In a homogeneous time-resolved fluorescence (HTRF) binding assay, STING agonist-22 exhibited an EC50 of <0.100 nM for 6His-tagged human STING after 3 hours of incubation [1]. In a cellular reporter assay using THP1-Blue ISG cells, the compound activated human STING (residues 139-379) with an EC50 of <0.100 nM after 24 hours [2]. These values place STING agonist-22 among high-affinity STING binders, comparable to diABZI STING agonist-3 (IC50 0.32 nM in a FRET assay) [3].

Binding affinity EC50 HTRF assay THP1 cells

High-Value Application Scenarios for STING Agonist-22 Based on Quantitative Differentiation


Development of Pan-Sarbecovirus Subunit Vaccines Requiring Broad, Durable Neutralizing Antibody Responses

The superior adjuvant activity of CF501 over Alum and cGAMP, as evidenced by 5.6- to 15.5-fold higher PRNT50 titers [1], positions STING agonist-22 as a lead adjuvant candidate for next-generation SARS-CoV-2 and pan-sarbecovirus subunit vaccines. Its ability to elicit potent cross-neutralizing antibodies against multiple variants and SARSr-CoVs [1] makes it particularly valuable for pandemic preparedness initiatives.

Immuno-Oncology Research Requiring Transient STING Activation with Favorable Selectivity

The combination of sub-nanomolar binding affinity [2], rapid in vivo clearance (half-life 0.5 h) , and absence of cytotoxicity or kinome activity makes STING agonist-22 suitable for studies where transient, localized STING activation is desired without sustained systemic inflammation. This profile may be advantageous for intratumoral or mucosal administration strategies in preclinical cancer immunotherapy models.

Basic STING Pathway Investigation Requiring a Well-Characterized, Selective Tool Compound

With defined IC50 values for WT and HAQ isoforms (28 µM and 11 µM, respectively) and a clean selectivity profile, STING agonist-22 serves as a valuable research tool for dissecting STING-dependent signaling pathways in cellular assays. Its lack of kinome panel activity reduces confounding variables in high-content screening and mechanistic studies .

Pharmacokinetic/Pharmacodynamic Studies of Non-Nucleotide STING Agonists

The well-characterized in vivo PK of STING agonist-22 (plasma half-life 0.5 h, undetectable after 2 h) provides a benchmark for comparative studies of STING agonist clearance kinetics. Researchers evaluating novel non-nucleotide agonists can use these data as a reference point for assessing exposure-duration relationships and tissue distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for STING agonist-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.